molecular formula C9H13Cl2FN2 B12508573 3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride

3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride

Cat. No.: B12508573
M. Wt: 239.11 g/mol
InChI Key: ZFFKBCBBODOTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pyrrolidin-2-YL)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C9H13Cl2FN2

Molecular Weight

239.11 g/mol

IUPAC Name

3-fluoro-5-pyrrolidin-2-ylpyridine;dihydrochloride

InChI

InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H

InChI Key

ZFFKBCBBODOTJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl

Origin of Product

United States

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